Calcium acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

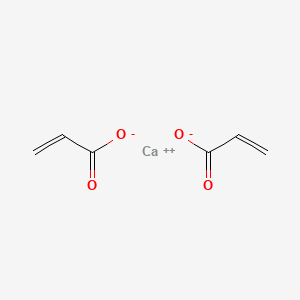

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Ca/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTCTCUXLQYGLA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064203 | |

| Record name | Calcium diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6292-01-9 | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium acrylate, a versatile chemical compound with emerging applications in various fields, including drug development. This document details common synthetic methodologies, provides in-depth experimental protocols, and outlines key characterization techniques with a focus on data interpretation.

Synthesis of this compound

This compound (C₆H₆CaO₄) is typically synthesized through the neutralization reaction of acrylic acid with a calcium base. The choice of the calcium source can influence the reaction conditions and the purity of the final product. Common methods involve the use of calcium oxide, calcium hydroxide, or calcium carbonate.

Synthesis Methodologies

1.1.1. Reaction of Acrylic Acid with Calcium Oxide

This method involves the direct reaction of acrylic acid with calcium oxide. The reaction is typically carried out in a solvent to facilitate mixing and heat transfer.

1.1.2. Reaction of Acrylic Acid with Calcium Hydroxide

A common and straightforward method for preparing this compound is the reaction of acrylic acid with calcium hydroxide. This acid-base neutralization reaction is often performed in an aqueous medium.

1.1.3. Reaction of Acrylic Acid with Calcium Carbonate

Calcium carbonate can also be used as a calcium source for the synthesis of this compound. This reaction produces carbon dioxide as a byproduct, which needs to be safely vented.[1]

Experimental Protocols

A generalized experimental workflow for the synthesis of this compound is presented below.

Figure 1: Generalized workflow for the synthesis of this compound.

Detailed Protocol for Synthesis from Calcium Oxide and Acrylic Acid:

-

Reaction Setup: A 500 ml four-necked cylindrical reaction flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark trap.

-

Charging Reactants: The flask is charged with toluene (177 grams) and calcium oxide (45 grams, 0.804 moles).

-

Addition of Acrylic Acid: Acrylic acid (118.69 grams, 1.648 moles) is slowly added through the dropping funnel while the reaction mixture is heated to 50 ± 5° C.

-

Reaction: The mixture is stirred at this temperature for 2 hours.

-

Work-up: The mixture is then subjected to vacuum distillation to remove water and recycle the toluene.

-

Drying: The resulting solid is dried until a constant mass is achieved to yield white powders of this compound.[2]

Quantitative Data Summary

| Calcium Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Calcium Oxide | Toluene | 50 | 2 | 78 | [2] |

| Calcium Hydroxide | Water | 20-32 | 0.25 | Not specified | [3][4] |

| Calcium Carbonate | Water | Not specified | Not specified | Not specified | [1] |

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and properties. The following are standard characterization techniques employed for this purpose.

A generalized workflow for the characterization of this compound is depicted below.

Figure 2: General workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands.

Characteristic FTIR Data:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3370 | O-H stretching (broad, indicating absorbed water) | [2] |

| ~1642 | C=C stretching of the acrylate group | [2] |

| ~1536 | Asymmetric stretching of the carboxylate group (COO⁻) | [2] |

| ~1446 | Symmetric stretching of the carboxylate group (COO⁻) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and purity of the synthesized this compound. Both ¹H and ¹³C NMR can be employed.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture like CDCl₃ + d₆-DMSO).

-

Data Acquisition: ¹H and/or ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure.

Characteristic ¹H-NMR Data:

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 6.18-6.01 | multiplet | Vinylic protons | [2] |

| 5.69-5.69 | multiplet | Vinylic protons | [2] |

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound.[5]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.[6]

-

Data Analysis: The resulting TGA curve is analyzed to determine the decomposition temperatures and the percentage of mass loss at each stage. The decomposition of this compound is expected to proceed via the loss of water, followed by the decomposition of the acrylate moiety, ultimately yielding calcium oxide at high temperatures.[7]

X-ray Diffraction (XRD)

XRD analysis is employed to determine the crystalline structure of the synthesized this compound.[8]

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is packed into a sample holder.

-

Data Acquisition: The XRD pattern is recorded by scanning the sample over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are compared with standard databases to identify the crystalline phases present.[8]

Applications in Drug Development

This compound and its polymers have potential applications in the field of drug development, primarily in drug delivery systems.[1] Poly(acrylic acid) and its salts are known for their use as superabsorbent polymers, and their ability to form hydrogels makes them suitable for controlled-release formulations.[9] The calcium ions can also play a role in modulating the properties of these hydrogels. Furthermore, calcium carbonate, a related compound, is explored as a biocompatible carrier for drug delivery.[10][11] The synthesis of well-defined this compound is a crucial first step in the development of these advanced drug delivery platforms.

References

- 1. This compound | 6292-01-9 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP0516656A1 - PROCESS FOR THE MANUFACTURE OF POLYACRYLIC ACIDS. - Google Patents [patents.google.com]

- 4. CA2075925C - Process for producing polyacrylic acids - Google Patents [patents.google.com]

- 5. analyticalanswersinc.com [analyticalanswersinc.com]

- 6. photos.labwrench.com [photos.labwrench.com]

- 7. chembam.com [chembam.com]

- 8. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 9. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Calcium Carbonate as a Controlled Release Carrier for Therapeutic Drugs [mdpi.com]

- 11. Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of anhydrous calcium acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium acrylate (Ca(C₃H₃O₂)₂) is a versatile monomer with significant potential in polymer chemistry, materials science, and pharmaceutical applications. Its ability to form polymers with diverse properties makes it a compound of interest for developing novel materials and drug delivery systems. This technical guide provides a comprehensive overview of anhydrous this compound, focusing on its synthesis, spectroscopic characterization, and potential applications. Due to the absence of a publicly available, experimentally determined crystal structure, this guide presents available spectroscopic data and theoretical considerations.

Chemical and Physical Properties

Anhydrous this compound is a white powder. While a definitive crystal structure is not publicly available, some fundamental properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₆H₆CaO₄ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | Remained unmelted at 250°C | [1] |

| CAS Number | 6292-01-9 | [1] |

Synthesis of Anhydrous this compound

A common method for the synthesis of anhydrous this compound involves the reaction of acrylic acid with calcium oxide in a non-aqueous solvent, followed by the removal of water.

Experimental Protocol

The following protocol is based on a documented synthesis of calcium diacrylate[1]:

-

Reaction Setup: A 500 ml four-necked cylindrical reaction flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark trap.

-

Charging the Reactor: The flask is charged with 177 grams of toluene and 45 grams (0.804 moles) of calcium oxide.

-

Addition of Acrylic Acid: The mixture is heated to 50 ± 5°C. Subsequently, 118.69 grams (1.648 moles) of acrylic acid are slowly added through the dropping funnel.

-

Reaction: The mixture is stirred at 50 ± 5°C for 2 hours.

-

Purification: The mixture is then subjected to vacuum distillation to remove 14.47 grams of water and to recycle the toluene.

-

Drying: The resulting white powder is dried under vacuum until a constant mass is achieved. The reported yield is 116.39 grams (78%).

Synthesis Workflow Diagram

Caption: Synthesis workflow for anhydrous this compound.

Spectroscopic Characterization

While crystallographic data is unavailable, spectroscopic methods provide valuable insights into the molecular structure of anhydrous this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of synthesized this compound shows characteristic peaks that confirm the formation of the salt.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3370 (broad) | O-H stretching (residual water) | [1] |

| 1642 | C=C stretching of the acrylate group | [1] |

| 1536 | Asymmetric stretching of the carboxylate group (COO⁻) | [1] |

| 1446 | Symmetric stretching of the carboxylate group (COO⁻) | [1] |

| 1372, 1275 | C-H bending | [1] |

| 1066 | C-O stretching | [1] |

| 986, 963, 919, 837 | C-H out-of-plane bending | [1] |

The significant shift of the carboxylate stretching bands compared to acrylic acid (which has a C=O stretch around 1700 cm⁻¹) is indicative of the formation of the calcium salt[3][4][5][6][7].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides information about the protons in the acrylate moiety.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 6.18-6.01 | multiplet | Vinyl protons (=CH₂) | [1] |

| 5.69 | multiplet | Vinyl proton (-CH=) | [1] |

The spectrum, recorded in a mixture of CDCl₃ and d₅-DMSO, confirms the presence of the vinyl group in the acrylate structure[1][8][9][10][11].

Crystal Structure: Current Status and Theoretical Considerations

As of the date of this guide, a comprehensive search of academic literature and crystallographic databases has not yielded an experimentally determined crystal structure for anhydrous this compound. Therefore, quantitative data such as unit cell parameters, space group, and precise bond lengths and angles from single-crystal X-ray diffraction are not available.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the binding between Ca²⁺ ions and acrylate molecules. These computational models can provide estimates of bond lengths. For instance, theoretical Ca-O bond lengths in similar systems have been calculated to be in the range of 2.205-2.220 Å. However, it is crucial to note that these are theoretical values and may differ from experimental findings.

Polymerization and Applications

Anhydrous this compound is a monomer that can undergo polymerization to form poly(this compound). This polymer and its copolymers have a range of potential applications.

Free Radical Polymerization

Poly(this compound) can be synthesized via free radical polymerization. The process involves initiation, propagation, and termination steps.

Caption: Simplified pathway for free radical polymerization.

Potential Applications

-

Drug Delivery: The carboxylate groups in poly(this compound) can interact with various drug molecules, making it a candidate for controlled-release drug delivery systems[12][13][14][15]. The polymer's properties can be tuned by copolymerization with other monomers.

-

Biomaterials: Calcium-containing polymers are of interest in bone tissue engineering and other biomedical applications due to their biocompatibility[13].

-

Industrial Applications: Acrylate polymers are widely used as adhesives, coatings, and absorbents. Poly(this compound) may offer unique properties in these areas, particularly where interactions with calcium ions are beneficial, such as in cement formulations[16].

Thermal Properties

Conclusion

Anhydrous this compound is a chemical compound with significant potential, particularly as a monomer for the synthesis of functional polymers. While its synthesis and spectroscopic characteristics are documented, a definitive experimental crystal structure remains to be elucidated. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully characterize its solid-state structure. Such data would provide a more profound understanding of its properties and could accelerate the development of new materials and technologies based on this versatile compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. azom.com [azom.com]

- 7. gammadata.se [gammadata.se]

- 8. researchgate.net [researchgate.net]

- 9. publications.iupac.org [publications.iupac.org]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978) [hmdb.ca]

- 11. commons.emich.edu [commons.emich.edu]

- 12. Hard, Soft, and Hard-and-Soft Drug Delivery Carriers Based on CaCO3 and Alginate Biomaterials: Synthesis, Properties, Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biomedres.us [biomedres.us]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. asianpubs.org [asianpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Thermal Decomposition Analysis of Calcium Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of calcium acrylate. Drawing upon established principles of thermal analysis and data from related compounds, this document outlines the expected decomposition behavior, detailed experimental protocols, and potential decomposition pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization of this compound and related materials.

Introduction

This compound (Ca(C₃H₃O₂)₂) is a salt of acrylic acid and calcium, finding applications in various fields, including as a crosslinking agent in polymers and in the synthesis of other chemical compounds. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, processing, and for predicting its behavior in various applications. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for investigating these properties. When coupled with evolved gas analysis (EGA) techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a detailed understanding of the decomposition mechanism can be achieved.

Proposed Thermal Decomposition Profile of this compound

The proposed decomposition is expected to occur in three main stages:

-

Stage 1: Dehydration: If the this compound sample is a hydrate, the initial mass loss will correspond to the loss of water molecules.

-

Stage 2: Decomposition of Acrylate Moiety: This stage involves the breakdown of the organic acrylate part of the molecule, likely leading to the formation of calcium carbonate as an intermediate.

-

Stage 3: Decomposition of Calcium Carbonate: The final stage involves the decomposition of the intermediate calcium carbonate to calcium oxide.

The following table summarizes the proposed quantitative data for the thermal decomposition of anhydrous this compound.

| Stage | Temperature Range (°C) (Estimated) | Proposed Mass Loss (%) | Gaseous Products Evolved (Postulated) | Solid Residue |

| 1 | 350 - 550 | ~47.2 | Carbonyl-containing compounds, hydrocarbons, CO, CO₂ | Calcium Carbonate (CaCO₃) |

| 2 | 600 - 800 | ~24.2 | Carbon Dioxide (CO₂) | Calcium Oxide (CaO) |

Note: The temperature ranges and mass losses are theoretical estimations based on stoichiometry and the decomposition of related compounds. Actual experimental values may vary depending on factors such as heating rate and atmospheric conditions.

Experimental Protocols

To perform a thorough thermal decomposition analysis of this compound, a combination of TGA, DSC, and evolved gas analysis is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different decomposition stages.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 900°C.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to approximately 900°C.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Objective: To identify the gaseous products evolved during each stage of decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA is run under the same conditions as described in section 3.1.

-

Data Acquisition:

-

TGA-MS: The mass spectrometer continuously monitors the ion currents of specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products as a function of temperature.

-

TGA-FTIR: The evolved gas stream from the TGA is passed through a gas cell in the FTIR spectrometer, and infrared spectra are collected continuously as a function of temperature.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Proposed Decomposition Pathway

Based on the principles of thermal decomposition of metal carboxylates and acrylates, the following signaling pathway illustrates the proposed decomposition of this compound.

Caption: Proposed decomposition pathway of this compound.

Discussion of Decomposition Mechanism

The thermal degradation of metal acrylates is a complex process. For this compound, the decomposition is likely initiated by the cleavage of the C-C and C-O bonds within the acrylate moiety. The presence of the calcium ion influences the decomposition pathway.

In the first major decomposition step (around 350-550°C), the organic part of the molecule breaks down. Based on studies of other metal acrylates, the products are expected to include a variety of volatile organic compounds. The carboxylate groups can decompose to form calcium carbonate and release carbon monoxide. Furthermore, the acrylate structure can lead to the formation of ketones, aldehydes, and other hydrocarbon fragments through various free radical and rearrangement reactions.[4]

The second distinct decomposition stage, at higher temperatures (around 600-800°C), is characteristic of the decomposition of calcium carbonate to calcium oxide, with the release of carbon dioxide.[5][6] This two-step decomposition, forming a carbonate intermediate, is a common feature in the thermal analysis of calcium salts of organic acids.[1][2]

Conclusion

The thermal decomposition analysis of this compound is essential for understanding its stability and degradation profile. Although direct experimental data is scarce, a logical decomposition pathway can be proposed based on the behavior of analogous compounds. This guide provides a framework for conducting such an analysis, from experimental design to the interpretation of results. The combination of TGA, DSC, and evolved gas analysis offers a powerful suite of tools to elucidate the complex thermal behavior of this compound, providing critical data for its application in research and development. It is recommended that the proposed decomposition profile be experimentally verified to obtain precise quantitative data for specific samples and applications.

References

The Solubility of Calcium Acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium acrylate in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, predictive analysis based on solvent properties, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₆H₆CaO₄, is the calcium salt of acrylic acid. It is an ionic compound consisting of a calcium cation (Ca²⁺) and two acrylate anions (CH₂=CHCOO⁻). This structure profoundly influences its solubility characteristics, particularly in non-aqueous media. While readily soluble in water, its solubility in organic solvents is expected to be limited, a critical consideration for its use in polymerization reactions, formulation development, and material science applications where organic solvent systems are prevalent.

Theoretical Framework for Solubility

The solubility of an ionic salt like this compound in an organic solvent is governed by the principle of "like dissolves like," which can be understood through intermolecular forces and thermodynamic considerations. For dissolution to occur, the energy released from the interaction between the solute ions and the solvent molecules (solvation energy) must be sufficient to overcome the lattice energy of the solid salt and the cohesive forces of the solvent.

Several factors dictate the solubility of this compound in organic solvents:

-

Solvent Polarity and Dielectric Constant: Organic solvents are broadly classified based on their polarity.

-

Polar Solvents: These solvents possess a significant dipole moment. They are more likely to dissolve ionic compounds. The dielectric constant of a solvent is a measure of its ability to separate ions. Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the Ca²⁺ and acrylate ions, thus promoting dissolution.

-

Nonpolar Solvents: These solvents have a low dipole moment and dielectric constant. They are generally poor solvents for ionic salts like this compound.

-

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents: These solvents (e.g., alcohols, carboxylic acids) contain O-H or N-H bonds and can act as hydrogen bond donors. They can solvate both cations and anions effectively.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide) have dipole moments but lack O-H or N-H bonds. They are less effective at solvating anions compared to protic solvents.

-

-

Covalent Character: While this compound is primarily ionic, some degree of covalent character in the calcium-acrylate bond can influence its solubility in less polar organic solvents.

Based on these principles, a qualitative prediction of this compound's solubility in various organic solvents can be made.

Predicted Solubility of this compound

The following table summarizes the expected solubility of this compound in representative organic solvents, categorized by their type. It is important to note that these are predictions based on chemical principles, and experimental verification is necessary.

| Solvent Category | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents have a relatively high dielectric constant and can hydrogen bond with the acrylate anion. Some solubility is expected, but less than in water. |

| Methoxyethanol | Low (forms dilute solutions when warm)[1] | A technical data sheet indicates that this compound slowly forms dilute solutions in warm methoxyethanol, suggesting limited solubility that is temperature-dependent.[1] | |

| Polar Aprotic | Acetone, Acetonitrile | Very Low | While polar, their inability to effectively solvate the acrylate anion through hydrogen bonding limits their capacity to dissolve the ionic lattice. |

| Dimethylformamide (DMF) | Low | DMF has a high dielectric constant and is a strong cation solvator, which may allow for some dissolution. | |

| Nonpolar | Toluene, Hexane, Benzene | Insoluble | The low polarity and inability to form significant ion-dipole interactions make these solvents incapable of overcoming the lattice energy of this compound. |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires rigorous experimental methods. The following protocols outline standard procedures for this purpose.

Gravimetric Method (Isothermal Saturation)

This is a fundamental and widely used method for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Phase Separation:

-

Allow the suspension to settle for a specified time (e.g., 12-24 hours) at the constant temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

-

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable if this compound or a derivative exhibits a chromophore, or if it can be quantified via High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is reasonably soluble and that is compatible with the analytical method.

-

Measure the absorbance (for UV-Vis) or peak area (for HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Sample Preparation:

-

Prepare a saturated solution and filter it as described in the gravimetric method (4.1).

-

-

Analysis:

-

Dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance or inject the diluted solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solid solutes, solubility increases with temperature. However, this is not always the case and must be determined experimentally.

-

Presence of Water: Traces of water in an organic solvent can significantly increase the solubility of an ionic salt like this compound due to the high solvating power of water.

-

Common Ion Effect: The presence of another soluble salt containing either calcium or acrylate ions in the solution will decrease the solubility of this compound.

Logical Relationship of Solubility Factors

The interplay between the properties of this compound and the solvent determines the overall solubility.

Conclusion

While quantitative data on the solubility of this compound in a broad range of organic solvents is scarce, a strong theoretical framework allows for reliable predictions. It is anticipated that this compound will exhibit low to negligible solubility in most common organic solvents, with polar protic solvents like lower-chain alcohols offering the most potential for dissolution. For applications requiring the dissolution of this compound in organic media, careful solvent selection and experimental determination of solubility are paramount. The protocols and principles outlined in this guide provide a robust foundation for researchers and professionals to conduct such evaluations.

References

Spectroscopic Analysis of Calcium Acrylate: A Technical Guide for Researchers

Introduction

Calcium acrylate, the calcium salt of acrylic acid, is a versatile monomer used in the synthesis of a wide range of polymers and copolymers. Its unique properties, including its ability to form ionic crosslinks, make it a valuable component in various applications, from industrial coatings and adhesives to biomedical materials. A thorough understanding of the molecular structure and purity of this compound is paramount for controlling polymerization kinetics and tailoring the properties of the final materials. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, FTIR is used to confirm the presence of the carboxylate group and the vinyl group, and to verify the formation of the salt.

Experimental Protocol: FTIR Analysis of Solid this compound

A common method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

This compound powder

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dry the KBr powder in an oven to remove any residual moisture, which can interfere with the IR spectrum.

-

Grinding: Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr powder in an agate mortar.

-

Mixing: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder into the collar of a pellet-forming die. Distribute the powder evenly. Insert the plunger and place the die in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Diagram of the FTIR Experimental Workflow (KBr Pellet Method)

Caption: Experimental workflow for FTIR analysis of this compound using the KBr pellet method.

Interpretation of the FTIR Spectrum of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands. The formation of the carboxylate salt leads to the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Table 1: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3370 | O-H Stretch (broad) | This broad peak, if present, may indicate the presence of hydrated water in the sample. |

| ~1642 | C=C Stretch | This peak is characteristic of the carbon-carbon double bond in the vinyl group of the acrylate moiety. |

| ~1536 | Asymmetric COO⁻ Stretch | This strong absorption band is a key indicator of the formation of the carboxylate salt. The position of this band can be influenced by the coordinating metal ion.[1][2] |

| ~1446 | Symmetric COO⁻ Stretch | This is the second characteristic peak for the carboxylate group. The separation between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode.[1][2] |

| ~1372 | CH₂ Scissoring | Bending vibration of the methylene group. |

| ~1275 | C-O Stretch | Stretching vibration of the carbon-oxygen single bond. |

| ~1066 | C-C Stretch | Stretching vibration of the carbon-carbon single bond. |

| ~986, ~963, ~919 | =C-H Bending (out-of-plane) | These bands are associated with the out-of-plane bending vibrations of the vinyl C-H bonds. |

| ~837 | Rocking/Wagging Vibrations | These vibrations in the fingerprint region are also characteristic of the acrylate structure. |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used. The data presented is a compilation from available literature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For this compound, NMR is used to confirm the structure of the acrylate anion and to assess the purity of the sample.

Experimental Protocol: NMR Analysis of this compound

This compound is typically analyzed in a deuterated solvent in which it is soluble. Due to its ionic nature, solubility can be a challenge, and a mixture of solvents may be necessary.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or a mixture like CDCl₃ + d₅-DMSO)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble. D₂O is a common choice for ionic salts. If solubility is low, a mixture of solvents such as CDCl₃ and d₅-DMSO can be used.[3]

-

Sample Preparation: Weigh approximately 5-20 mg of this compound and dissolve it in about 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Dissolution: Gently agitate or vortex the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spinner and insert it into the NMR spectrometer.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Diagram of the NMR Experimental Workflow

Caption: Experimental workflow for NMR analysis of this compound.

Interpretation of the NMR Spectra of this compound

¹H NMR Spectrum

The ¹H NMR spectrum of the acrylate anion is characterized by three signals in the vinyl region, corresponding to the three non-equivalent protons on the double bond. These protons exhibit characteristic splitting patterns due to geminal and cis/trans couplings.

Table 2: ¹H NMR Data for the Acrylate Anion

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| Hₐ (geminal) | 6.01 - 6.18 | dd | J(Hₐ, Hₓ) ≈ 17.4 (trans), J(Hₐ, Hₘ) ≈ 1.4 (geminal) |

| Hₓ (trans) | 5.69 | dd | J(Hₓ, Hₐ) ≈ 17.4 (trans), J(Hₓ, Hₘ) ≈ 10.5 (cis) |

| Hₘ (cis) | 5.69 | dd | J(Hₘ, Hₓ) ≈ 10.5 (cis), J(Hₘ, Hₐ) ≈ 1.4 (geminal) |

Note: The chemical shifts and coupling constants are based on data for this compound and other acrylate salts.[3][4][5] The exact values can be influenced by the solvent and concentration. The protons are labeled as follows: H₂C=CH-COO⁻, where H₂C are Hₐ and Hₘ, and CH is Hₓ.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show three distinct signals corresponding to the three carbon atoms in the acrylate anion.

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (δ) Range (ppm) | Description |

| C=O | 165 - 175 | Carbonyl carbon of the carboxylate group.[6] |

| =CH | 128 - 132 | Vinylic carbon bonded to one hydrogen.[6] |

| =CH₂ | 127 - 131 | Vinylic carbon bonded to two hydrogens.[6] |

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. FTIR provides rapid confirmation of the carboxylate and vinyl functional groups, while NMR offers detailed structural information and a means to assess purity. By employing the experimental protocols and interpretative guidance provided in this technical guide, researchers can confidently analyze this compound, ensuring the quality of their starting materials and enabling greater control over the properties of the resulting polymers and other advanced materials.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Characterisation of metal carboxylates by Raman and infrared spectroscopy in works of art | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 5. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

Determining the Molecular Weight of Poly(calcium acrylate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of poly(calcium acrylate), a polymer of significant interest in various scientific and pharmaceutical applications. Understanding the molecular weight and its distribution is critical as it directly influences the physicochemical properties and, consequently, the performance of the polymer in its end-use application. This guide details the primary analytical techniques, presents experimental protocols, and offers a framework for data interpretation.

Introduction to Poly(this compound) and Its Molecular Weight

Poly(this compound) is a salt of poly(acrylic acid) where the carboxylic acid protons are replaced by calcium ions. The degree of neutralization and the resulting polymer structure can significantly impact its properties, such as solubility, viscosity, and ion-binding capacity. The molecular weight of poly(this compound) is not a single value but rather a distribution of polymer chain lengths. Therefore, several average molecular weight values are used for its characterization:

-

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length.

Accurate determination of these parameters is essential for quality control, research and development, and ensuring the batch-to-batch consistency of poly(this compound)-based products.

Analytical Techniques for Molecular Weight Determination

The primary techniques for determining the molecular weight of poly(this compound) are Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Dilute Solution Viscometry.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a powerful and widely used technique that separates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Core Principle: The separation mechanism is based on the differential exclusion or inclusion of macromolecules by a porous gel stationary phase.[2]

Static Light Scattering (SLS)

SLS is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution without the need for column calibration.[3] The intensity of light scattered by a polymer solution is directly proportional to its molecular weight and concentration.[1]

Core Principle: Measurement of the time-averaged intensity of scattered light from a polymer solution at various angles and concentrations.[3][4]

Dilute Solution Viscometry

This classical technique relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation. It provides the viscosity-average molecular weight (Mv), which is typically close to the weight-average molecular weight.

Core Principle: The increase in viscosity of a solvent upon the addition of a polymer is related to the size and shape of the polymer molecules.[5]

Quantitative Data Summary

The following table summarizes typical molecular weight data for polyacrylates, which can serve as a reference for poly(this compound) characterization. Note that the specific values for poly(this compound) will depend on the synthesis method and conditions.

| Sample ID | Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| PAA-1 | Poly(acrylic acid-co-maleic acid) | 13,500 | 28,300 | 2.10 | [6] |

| PAA-2 | Poly(acrylic acid-co-maleic acid) | 8,900 | 21,200 | 2.38 | [6] |

| PAA-3 | Poly(acrylic acid) | 5,000 | - | - | [7] |

| PAA-4 | Poly(acrylic acid) | 90,000 | - | - | [7] |

| PAA-5 | Poly(acrylic acid) | - | 16,000 | 1.3-1.7 | [8] |

| PAA-6 | Poly(acrylic acid) | - | 262,000 | 1.3-1.7 | [8] |

Experimental Protocols

SEC/GPC Protocol for Poly(this compound)

This protocol is adapted from methods for analyzing water-soluble polyanions like poly(acrylic acid).[8][9][10]

4.1.1. Sample Preparation

-

Dissolution: Accurately weigh 1-2 mg of the poly(this compound) sample and dissolve it in a known volume (e.g., 1 mL) of the mobile phase to create a solution with a concentration of 1-2 mg/mL.

-

Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the column.

4.1.2. Instrumentation and Conditions

-

Chromatography System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

-

Columns: A set of aqueous GPC columns, such as Agilent PL aquagel-OH or PSS SUPREMA, suitable for the analysis of water-soluble polymers.[8][11]

-

Mobile Phase: An aqueous buffer solution is crucial to suppress ionic interactions between the anionic polymer and the stationary phase. A typical mobile phase is 0.25 M NaNO₃ + 0.01 M NaH₂PO₄ adjusted to pH 7.[8] The presence of a salt is essential to screen the charges on the polymer backbone and prevent polyelectrolyte effects.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 100 µL.

4.1.3. Calibration

Calibrate the GPC system using narrow molecular weight standards of a water-soluble polymer, such as poly(acrylic acid) sodium salt or polyethylene oxide/glycol standards.[10][11]

4.1.4. Data Analysis

The molecular weight averages (Mn, Mw) and PDI are calculated from the elution profile of the sample relative to the calibration curve using the GPC software.

Static Light Scattering (SLS) Protocol

4.2.1. Sample Preparation

-

Solvent Preparation: Prepare a suitable aqueous solvent, similar to the mobile phase used in GPC (e.g., 0.1 M NaCl), and filter it through a 0.1 µm filter to remove dust particles.

-

Solution Preparation: Prepare a series of poly(this compound) solutions of different concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 mg/mL) in the filtered solvent.

-

Clarification: Centrifuge the solutions at high speed or filter them through a low-binding 0.1 µm filter directly into clean light scattering cuvettes to remove any remaining dust.

4.2.2. Instrumentation and Measurement

-

Instrument: A static light scattering photometer equipped with a laser light source and detectors at multiple angles.

-

Measurement: Measure the intensity of scattered light for the solvent and each polymer solution at various angles (e.g., 30° to 150°).

4.2.3. Data Analysis

The weight-average molecular weight (Mw) is determined by constructing a Zimm plot, which involves a double extrapolation of the scattering data to zero concentration and zero scattering angle.[4]

Dilute Solution Viscometry Protocol

4.3.1. Sample Preparation

-

Solvent Selection: Choose a suitable solvent for poly(this compound), typically an aqueous salt solution (e.g., 0.1 M NaCl) to suppress polyelectrolyte effects.

-

Solution Preparation: Prepare a stock solution of poly(this compound) and perform serial dilutions to obtain a series of solutions with known concentrations.

4.3.2. Viscosity Measurement

-

Instrument: Use a capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature water bath.

-

Measurement: Measure the flow time of the pure solvent and each of the polymer solutions through the capillary.

4.3.3. Data Analysis

-

Calculate the relative, specific, reduced, and inherent viscosities for each concentration.

-

Plot the reduced and inherent viscosities against concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].

-

The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a .[2] The constants K and a are specific to the polymer-solvent-temperature system and must be known or determined experimentally using polymer standards of known molecular weight.[12]

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the described molecular weight determination techniques.

Caption: GPC/SEC Experimental Workflow.

Caption: Static Light Scattering Experimental Workflow.

Caption: Dilute Solution Viscometry Experimental Workflow.

Conclusion

The determination of the molecular weight of poly(this compound) is a critical step in its characterization for research, development, and quality control purposes. Size-Exclusion Chromatography (SEC/GPC) is a versatile technique for obtaining the full molecular weight distribution, while Static Light Scattering provides an absolute measure of the weight-average molecular weight. Dilute solution viscometry offers a cost-effective method for routine analysis. The choice of technique will depend on the specific information required, the available instrumentation, and the nature of the sample. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize the molecular weight of poly(this compound).

References

- 1. unchainedlabs.com [unchainedlabs.com]

- 2. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 3. lsinstruments.ch [lsinstruments.ch]

- 4. researchgate.net [researchgate.net]

- 5. polymersolutions.com [polymersolutions.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. lcms.cz [lcms.cz]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Aqueous Gel Permeation Chromatography [intertek.com]

- 11. agilent.com [agilent.com]

- 12. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

The Pivotal Role of Calcium Ions in Acrylate Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of acrylate monomers is a cornerstone of polymer chemistry, with wide-ranging applications in drug delivery, biomaterials, adhesives, and coatings. The precise control of this polymerization process is critical to tailoring the final properties of the material. Calcium ions (Ca²⁺) have emerged as a significant modulator of acrylate polymerization, influencing everything from reaction kinetics to the final polymer architecture and material properties. This technical guide provides an in-depth exploration of the multifaceted role of calcium ions in acrylate polymerization, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Mechanisms of Calcium Ion Influence

Calcium ions primarily influence acrylate polymerization through three key mechanisms:

-

Lewis Acid Catalysis: Calcium ions can act as a Lewis acid, coordinating to the carbonyl oxygen of the acrylate monomer. This coordination withdraws electron density from the carbon-carbon double bond, making the monomer more susceptible to radical attack. This catalytic effect can lead to an enhancement of the polymerization rate.[1][2]

-

Ionic Cross-linking: In the context of poly(acrylic acid) and its derivatives, divalent calcium ions can form ionic bridges between two carboxylate groups on the same or different polymer chains.[3] This ionic cross-linking is a fundamental mechanism responsible for the formation of hydrogels, the collapse of polymer brushes, and significant alterations in the mechanical and swelling properties of the final polymer network.

-

Stereocontrol: Theoretical studies have suggested that calcium ions can play a crucial role in directing the stereochemistry of the polymerization of methacrylate monomers. By forming a chelated bridging scaffold that involves the growing polymer chain and the incoming monomer, calcium ions can favor the formation of isotactic polymers.

Quantitative Impact of Calcium Ions

While comprehensive quantitative data on the direct impact of calcium ion concentration on the kinetics of acrylate polymerization (rate of polymerization, molecular weight, and polydispersity) is an area of ongoing research, the effects on the properties of the resulting polymer networks, particularly poly(acrylic acid) hydrogels, have been more extensively studied.

Table 1: Effect of CaCl₂ Concentration on the Mixing Pressure of Poly(acrylic acid) Gels

| CaCl₂ Concentration (mM) | Polymer Volume Fraction (φ) | Mixing Pressure (Πmix) (atm) |

| 0 | 0.04 | ~0.8 |

| 10 | 0.04 | ~0.4 |

| 20 | 0.04 | ~0.1 |

| 30 | 0.04 | ~0 |

Data synthesized from studies on the osmotic properties of polyelectrolyte gels.

Table 2: Effect of Lewis Acids on Acrylate Polymerization (Illustrative Examples)

As direct quantitative data for calcium's effect on polymerization kinetics is limited, this table presents data for other Lewis acids to illustrate the expected trend. It is anticipated that calcium ions would exhibit a similar, though potentially less pronounced, effect.

| Monomer | Lewis Acid | Lewis Acid Conc. (mol%) | Polymerization Rate Enhancement | Polydispersity Index (PDI) |

| n-Butyl Acrylate | Acidic Alumina | Varies | Increased rate and conversion[1] | High at longer reaction times[1] |

| Methyl Acrylate | Sc(OTf)₃ | 4 | Increased reaction rate[4] | - |

Key Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative methodologies for investigating the role of calcium ions in different acrylate polymerization systems.

Free-Radical Polymerization of Acrylic Acid with CaCl₂

Objective: To synthesize a calcium-crosslinked poly(acrylic acid) hydrogel via in-situ free-radical polymerization and to study the effect of CaCl₂ concentration on gel formation and properties.

Materials:

-

Acrylic acid (monomer)

-

N,N'-methylenebis(acrylamide) (MBA, cross-linker)

-

Ammonium persulfate (APS, initiator)

-

Calcium chloride (CaCl₂)

-

Deionized water

Procedure:

-

Prepare a stock solution of acrylic acid in deionized water (e.g., 2 M).

-

Prepare a stock solution of the cross-linker, MBA, in deionized water (e.g., 0.1 M).

-

Prepare a stock solution of the initiator, APS, in deionized water (e.g., 0.2 M).

-

Prepare a series of reaction vials with varying concentrations of CaCl₂ (e.g., 0 mM, 10 mM, 50 mM, 100 mM).

-

To each vial, add the acrylic acid stock solution, MBA stock solution, and the CaCl₂ solution to achieve the desired final concentrations.

-

Deoxygenate the monomer solutions by bubbling with nitrogen gas for 30 minutes.

-

Initiate the polymerization by adding the APS stock solution to each vial.

-

Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 2 hours).

-

Observe the formation of hydrogels and characterize their swelling ratio and mechanical properties (e.g., using rheometry).

Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer with a Calcium Salt

Objective: To investigate the effect of a calcium salt as a Lewis acid on the kinetics of a controlled radical polymerization.

Materials:

-

Methyl acrylate (MA, monomer)

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Calcium triflate (Ca(OTf)₂) (Lewis acid)

-

Anisole (solvent)

Procedure:

-

To a series of Schlenk flasks, add CuBr and varying amounts of Ca(OTf)₂.

-

Seal the flasks, and cycle between vacuum and nitrogen to remove oxygen.

-

In a separate flask, prepare a solution of the monomer (MA), initiator (EBiB), and ligand (PMDETA) in anisole. Deoxygenate this solution by bubbling with nitrogen.

-

Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flasks containing the catalyst and Lewis acid.

-

Place the flasks in a thermostatically controlled oil bath (e.g., 60°C) to start the polymerization.

-

Take samples at regular time intervals using a nitrogen-purged syringe.

-

Quench the polymerization in the samples by exposing them to air and diluting with a suitable solvent (e.g., THF).

-

Analyze the samples to determine monomer conversion (by ¹H NMR or GC) and the evolution of number-average molecular weight (Mₙ) and polydispersity (Đ) (by SEC/GPC).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in calcium-mediated acrylate polymerization is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

Lewis Acid Catalysis Mechanism

Ionic Cross-linking by Calcium Ions

Experimental Workflow for Kinetic Analysis

Conclusion and Future Outlook

Calcium ions play a significant and complex role in acrylate polymerization, acting as Lewis acid catalysts, ionic cross-linkers, and potential stereochemical controllers. While the effects on the properties of the final polymer networks are relatively well-documented, a deeper quantitative understanding of their influence on the polymerization kinetics is still needed. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore this fascinating area further. Future research should focus on generating detailed kinetic data for various acrylate monomers under different controlled polymerization conditions in the presence of calcium ions. Such studies will be invaluable for the rational design of advanced polymeric materials for a wide range of applications, from stimuli-responsive drug delivery systems to high-performance biomaterials.

References

Biocompatibility of Calcium Acrylate-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium acrylate-based polymers are emerging as promising biomaterials for a range of applications, including drug delivery, tissue engineering, and medical device coatings. Their unique properties, stemming from the presence of both a polyacrylate backbone and calcium ions, necessitate a thorough understanding of their biocompatibility. This technical guide provides an in-depth overview of the biocompatibility of these polymers, with a focus on cytotoxicity, hemocompatibility, and inflammatory responses. Due to the limited direct research on pre-polymerized this compound polymers, this guide leverages the extensive data available for poly(acrylic acid) (PAA) and its calcium-crosslinked hydrogels as a scientifically-grounded proxy. This approach is based on the chemical similarities and the common practice of forming PAA hydrogels through ionic crosslinking with calcium. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and insights into the underlying biological signaling pathways.

Introduction to this compound-Based Polymers

Poly(acrylic acid) is a water-soluble polymer that, in the presence of divalent cations like calcium (Ca²⁺), forms ionically crosslinked hydrogels. These hydrogels are of significant interest in the biomedical field due to their potential for controlled drug release, high water content, and structural similarity to the extracellular matrix. The biocompatibility of these materials is a critical factor for their clinical translation and is the central focus of this guide.

In Vitro Biocompatibility Assessment

In vitro biocompatibility testing provides the initial and fundamental assessment of a material's potential toxicity and its interaction with cellular components. The primary assays for evaluating this compound-based polymers, in line with ISO 10993 standards, include cytotoxicity and hemocompatibility tests.

Cytotoxicity

Cytotoxicity assays are crucial for determining if a material has a toxic effect on cells. For poly(acrylic acid)-based materials, cytotoxicity can be dose-dependent.

Table 1: In Vitro Cytotoxicity of Poly(acrylic acid) (PAA)

| Cell Line | Assay | Concentration/Formulation | Result | Reference |

| Mouse Fibroblast (L-929) | MTT | PAA Extract (up to 300 µg/ml) | No significant toxic effects | [1] |

| Mouse Fibroblast (L-929) | MTT | PAA | EC50: 1.8 mg/ml | [1][2] |

| Human Breast Cancer (MCF-7) | MTT | PAA | EC50: 6.6 mg/ml | [1][2] |

| Human Dermal Fibroblasts | Live/Dead Staining | Si-GelMa Hydrogel | Innate biocompatibility and stimulation of proliferation | [3] |

| RPE1 cells | Cell Viability | PAA-Cysteine Hydrogels | Excellent cell adhesion and viability | [4] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

Hemocompatibility

Hemocompatibility testing evaluates the effects of a material on blood and its components. This is particularly critical for any application involving direct or indirect blood contact.

Table 2: Hemocompatibility of Poly(acrylic acid)-Based Materials

| Material/Formulation | Assay | Key Finding | Reference |

| PAA-grafted Polyurethane | In vitro blood circulation | Lowest neutrophil activation (CD13 positive response) at 2 hours | [5] |

| PAA/PEI/PEG self-gelling powder | In vitro hemolysis | Hemolysis rates below 5% | [6] |

| Acrylic acid-based coating on Polyurethane | In vitro blood flow simulation | Low probability of blood coagulation activation | [7] |

In Vivo Biocompatibility and Inflammatory Response

In vivo studies are essential to understand the tissue response to an implanted material over time. The inflammatory response is a key aspect of this evaluation.

Inflammatory Response

The implantation of any biomaterial will elicit an inflammatory response. The goal is a controlled, resolving inflammation that leads to tissue integration rather than chronic inflammation and fibrosis. Poly(acrylic acid) has been shown to have immunomodulatory properties.

Table 3: Inflammatory Response to Poly(acrylic acid)-Based Hydrogels

| Animal Model | Material/Formulation | Duration | Key Findings | Reference |

| Rat | PAA as adjuvant with ovalbumin | Not specified | Stimulated macrophages to produce higher levels of IL-1β | [8] |

| Mouse (BALB/c) | Methacrylated and Maleated Hyaluronic Acid Hydrogels | Up to 28 days | Increased levels of anti-inflammatory IL-10 (68.08 ± 13.94 pg/mL for MAHA) | [9][10] |

| Mouse (BALB/c) | Methacrylated and Maleated Hyaluronic Acid Hydrogels | Up to 28 days | Increased levels of pro-inflammatory IL-6 (5.05 ± 0.09 pg/mL for MEHA) | [9] |

| Rat | PAA/PEA hybrid hydrogel | Not specified | Accelerated wound healing through enhanced granulation and re-epithelialization | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of biocompatibility.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Material Extraction: Prepare extracts of the this compound-based polymer by incubating the material in cell culture medium at 37°C for 24-72 hours, according to ISO 10993-12 standards.[12][13]

-

Cell Treatment: Remove the culture medium from the cells and replace it with the polymer extract.

-

Incubation: Incubate the cells with the extract for 24 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

Hemolysis Assay (ASTM F756)

This assay determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Experimental Workflow:

Caption: Workflow for Hemolysis Assay.

Methodology:

-

Blood Preparation: Obtain fresh anticoagulated rabbit blood and dilute it with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS).[14]

-

Sample Preparation: Place the test material in a tube with CMF-PBS. Prepare positive (e.g., deionized water) and negative (e.g., CMF-PBS alone) controls.[15]

-

Incubation: Add the diluted blood to the tubes containing the test material and controls. Incubate at 37°C for 3 hours with gentle agitation.[15]

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Supernatant Analysis: Carefully remove the supernatant and measure the hemoglobin concentration using a spectrophotometer (e.g., at 540 nm after reaction with Drabkin's reagent).[16]

-

Calculation: Calculate the percent hemolysis relative to the positive control. A hemolysis rate below 5% is generally considered non-hemolytic.[6]

Key Signaling Pathways in Biocompatibility

The interaction of cells with a biomaterial is governed by complex signaling pathways. Understanding these pathways is crucial for designing materials that elicit a favorable biological response.

NF-κB Signaling in Inflammatory Response

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon implantation of a biomaterial, macrophages and other immune cells can be activated, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.

Caption: NF-κB Signaling Pathway Activation.

Poly(acrylic acid) can activate macrophages, potentially through pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway and the subsequent expression of inflammatory genes.[8][17]

Calcium-Sensing Receptor (CaSR) Signaling

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that detects extracellular calcium levels. The release of calcium ions from this compound-based polymers could activate this pathway, influencing cell behavior such as migration, proliferation, and differentiation.

Caption: Calcium-Sensing Receptor Signaling.

Activation of the CaSR can trigger downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[18][19][20] This can be particularly relevant in bone tissue engineering applications, where local calcium concentrations can influence osteoblast and osteoclast activity.

Integrin-Mediated Signaling

Cell adhesion to biomaterial surfaces is often mediated by the adsorption of extracellular matrix (ECM) proteins, such as fibronectin, which are then recognized by cell surface integrin receptors. The negatively charged surface of poly(acrylic acid) can facilitate protein adsorption, thereby influencing cell adhesion and subsequent signaling.

Caption: Integrin-Mediated Cell Adhesion.

Integrin binding to adsorbed proteins leads to the recruitment and activation of focal adhesion kinase (FAK), which in turn triggers the reorganization of the actin cytoskeleton and activates downstream signaling pathways that regulate cell adhesion, spreading, proliferation, and survival.[21][22]

Conclusion and Future Directions

The available evidence, largely derived from studies on poly(acrylic acid) and its calcium-crosslinked hydrogels, suggests that this compound-based polymers generally exhibit good biocompatibility. However, the biological response can be influenced by factors such as polymer concentration, molecular weight, and the specific cellular microenvironment.

Future research should focus on the direct biocompatibility testing of well-characterized this compound-based polymers to provide more specific data. Long-term in vivo studies are needed to fully understand the degradation profiles and the host response over the lifetime of an implant. Furthermore, elucidating the precise molecular interactions between these polymers and cell surface receptors will enable the rational design of next-generation biomaterials with tailored and enhanced biocompatibility for a wide range of biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]